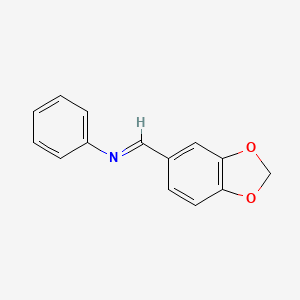

3,4-亚甲二氧基苯亚甲基苯胺

描述

3,4-Methylenedioxybenzylidene aniline is a chemical compound with the molecular formula C14H11NO2 and a molecular weight of 225.2426 . It is also known by the name N-Piperonylideneaniline .

Synthesis Analysis

The synthesis of 3,4-Methylenedioxybenzylidene aniline involves a two-step route. The first step involves stirring a mixture of aryl alcohol, nitrobenzene, RuCl3·3H2O, and K2CO3 at 130°C for 24 hours in a sealed tube under a nitrogen atmosphere . After cooling to room temperature, water is added and the aqueous solution is extracted with dichloromethane . The combined extracts are dried with anhydrous Na2SO4, the solvent is removed, and the crude product is purified by a short flash chromatography column .Molecular Structure Analysis

The molecular structure of 3,4-Methylenedioxybenzylidene aniline can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .科学研究应用

Application in Pharmaceutical Field

3,4-Methylenedioxybenzylidene aniline is an important aniline derivative in the pharmaceutical field .

Summary of the Application

This compound undergoes N-alkylation with cyclic secondary alkylamines in the presence of a Shvo catalyst . This reaction yields N-arylpyrrolidines , which are a class of organic compounds that have potential applications in medicinal chemistry due to their presence in many biologically active compounds.

Methods of Application or Experimental Procedures

The specific experimental procedures for this application involve the reaction of 3,4-Methylenedioxybenzylidene aniline with cyclic secondary alkylamines . This reaction is facilitated by a Shvo catalyst , which is a type of transition metal carbonyl complex used in organic synthesis.

Results or Outcomes

The outcome of this reaction is the formation of N-arylpyrrolidines . These compounds have potential applications in medicinal chemistry . Unfortunately, the available resources do not provide quantitative data or statistical analyses related to this application.

Application in Chemical Science

Summary of the Application

“3,4-Methylenedioxybenzylidene aniline” is used in the synthesis of terminal dysprosium and holmium organoimides . These are complexes of the mid-late rare-earth elements dysprosium and holmium .

Methods of Application or Experimental Procedures

The synthesis involves double methane elimination of Lewis acid stabilized dialkyl precursors with a primary aniline derivative . The weaker Ln–CH3 interaction compared to the aluminium congener leads to the formation of mixed methyl/anilido species, which readily eliminate methane after being exposed to the Lewis base DMAP (N,N-dimethyl-4-aminopyridine) .

Results or Outcomes

The outcome of this reaction is the formation of terminal dysprosium and holmium organoimides . Unfortunately, the available resources do not provide quantitative data or statistical analyses related to this application.

安全和危害

3,4-Methylenedioxybenzylidene aniline is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPBTGFXVLONGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Methylenedioxybenzylidene aniline | |

CAS RN |

27738-39-2 | |

| Record name | 3,4-Methylenedioxybenzylideneaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

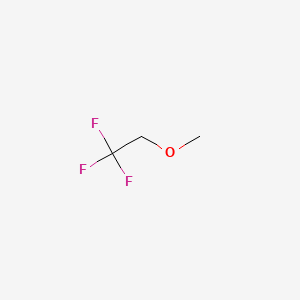

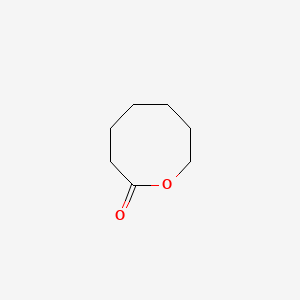

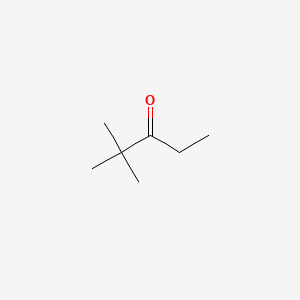

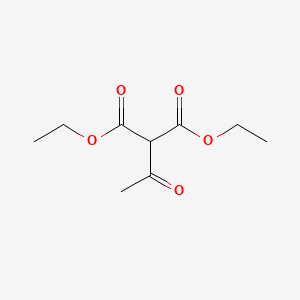

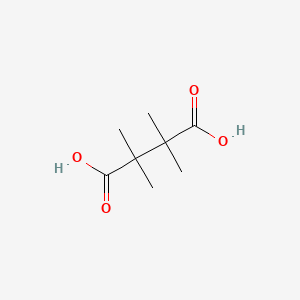

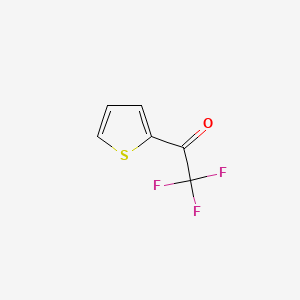

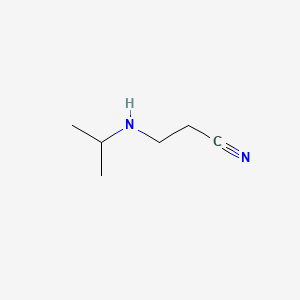

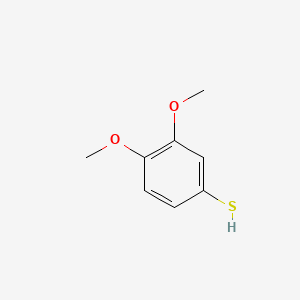

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

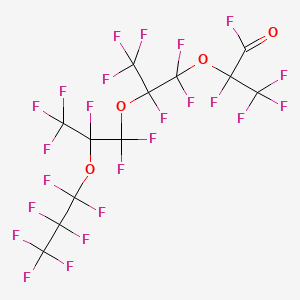

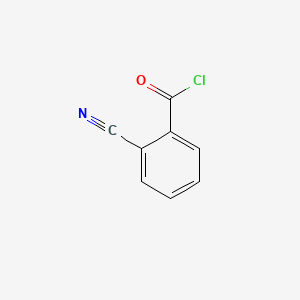

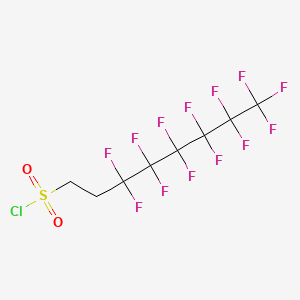

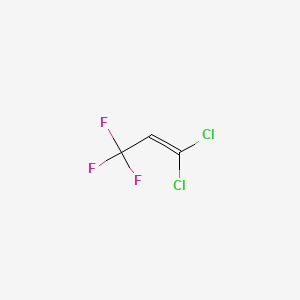

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。